(3R)-3-ethynylpiperidine;hydrochloride
Description
(3R)-3-Ethynylpiperidine hydrochloride is a chiral piperidine derivative characterized by an ethynyl (-C≡CH) substituent at the 3-position of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₇H₁₁N·HCl, and its molecular weight is 161.6 g/mol (calculated from atomic masses). The compound’s SMILES notation is C#CC1CCCNC1, and its InChIKey is PJNBXBSBAMXYKY-UHFFFAOYSA-N . Industrially, it is supplied with a purity of ≥99% and is used in pharmaceutical intermediates, agrochemicals, and organic synthesis . The CAS registry number is 959918-19-5 .
The ethynyl group confers unique reactivity, enabling click chemistry applications (e.g., Huisgen cycloaddition) and serving as a building block for complex molecules. Its stereochemistry (3R configuration) is critical for biological activity in drug discovery .
Properties
IUPAC Name |
(3R)-3-ethynylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVRPBHQYGSJIU-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-ethynylpiperidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Introduction of the Ethynyl Group: The ethynyl group is introduced to the third carbon atom of the piperidine ring through a series of chemical reactions. This step often involves the use of reagents such as acetylene or ethynyl halides.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of (3R)-3-ethynylpiperidine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and reagents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-ethynylpiperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethynyl group to other functional groups, such as alkenes or alkanes.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkenes or alkanes.
Scientific Research Applications
Chemical Properties and Reactions
(3R)-3-ethynylpiperidine;hydrochloride is characterized by its ethynyl group, which allows it to participate in several chemical reactions:
- Oxidation : The compound can be oxidized to yield various products, including ketones and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : It can undergo reduction reactions, converting the ethynyl group into alkenes or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
- Substitution : The ethynyl group can also engage in substitution reactions, where it is replaced by other functional groups through nucleophilic attack or halogenation.
Chemistry
In synthetic organic chemistry, this compound serves as a crucial building block for more complex molecules. Its structural features facilitate the synthesis of various derivatives that are valuable in pharmaceuticals and materials science.
Biology
The compound has been utilized in biological studies to modulate specific pathways and investigate enzyme activities. Its interaction with biological targets can lead to significant insights into metabolic processes and potential therapeutic applications.
Industry
In industrial applications, this compound is employed as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various manufacturing processes, particularly in the pharmaceutical sector.
Case Studies
- Synthesis of Complex Organic Molecules : Research has demonstrated the use of this compound as a precursor in synthesizing complex organic compounds that have therapeutic potential. For instance, studies have shown its application in developing new analgesics targeting pain pathways.
- Biological Pathway Modulation : In a study investigating enzyme activities, this compound was used to explore its effects on neurotransmitter systems, revealing insights into its potential role in treating neurological disorders.
Mechanism of Action
The mechanism of action of (3R)-3-ethynylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical interactions, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Piperidine Hydrochloride Derivatives
Structural and Functional Group Comparisons
Piperidine hydrochlorides share a six-membered nitrogen-containing ring but differ in substituents, which dictate their chemical behavior and applications. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Diversity: The ethynyl group in (3R)-3-ethynylpiperidine HCl offers distinct reactivity compared to methyl (3-Methylpiperidine HCl) or phenoxy groups .
- Molecular Weight : Bulky substituents (e.g., benzodioxol in paroxetine impurity) increase molecular weight, affecting solubility and pharmacokinetics .
- Purity : Pharmaceutical-grade compounds (e.g., GSK 199 HCl, paroxetine impurity) require ≥95% purity, while industrial-grade (3R)-3-ethynylpiperidine HCl is supplied at ≥99% .
Biological Activity
(3R)-3-ethynylpiperidine; hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, particularly focusing on its role as a pharmacological agent.
Chemical Structure and Synthesis
(3R)-3-ethynylpiperidine is characterized by an ethynyl group attached to the piperidine ring, which enhances its biological activity. The synthesis typically involves the reaction of piperidine derivatives with ethynyl reagents, often utilizing methods such as Sonogashira coupling or alkynylation techniques.
Biological Activity
The biological activity of (3R)-3-ethynylpiperidine; hydrochloride has been studied primarily in the context of its interactions with various biological targets. Below are some key areas where this compound has shown significant activity:
- Neuropharmacology : Research indicates that (3R)-3-ethynylpiperidine can modulate neurotransmitter systems, particularly those involving glutamate receptors. It has been noted for its ability to activate mGluR2/3 receptors, which play a crucial role in synaptic plasticity and neuroprotection .
- Antimycobacterial Activity : In studies aimed at identifying new anti-mycobacterial agents, (3R)-3-ethynylpiperidine demonstrated comparable biological activity to its parent compounds against Mycobacterium tuberculosis. This suggests potential utility in developing new treatments for tuberculosis, especially in light of increasing drug resistance .
- Cancer Research : The compound has also been explored as a potential inhibitor of various kinases involved in cancer progression. For instance, it has been implicated in the inhibition of CDK12, a kinase associated with DNA repair mechanisms and genomic stability. Inhibition of CDK12 may provide therapeutic avenues for treating cancers resistant to conventional therapies .
Case Studies and Research Findings
Several studies have highlighted the efficacy of (3R)-3-ethynylpiperidine; hydrochloride across different biological systems:
- Study on mGluR2/3 Activation : A study investigated the effects of stress hormones on mGluR2/3 receptor activity and found that (3R)-3-ethynylpiperidine could restore sensitivity to alcohol's interoceptive effects after exposure to corticosterone. This indicates its potential role in modulating stress-related behaviors .
- Antimycobacterial Testing : In a comparative study, (3R)-3-ethynylpiperidine was tested alongside established anti-tuberculosis drugs. Results showed that it retained significant antimycobacterial activity, making it a candidate for further development as an anti-tuberculosis agent .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
